molecular formula C19H23NO3 B13407146 3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate

3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate

Cat. No.: B13407146
M. Wt: 313.4 g/mol
InChI Key: IQASIVZSXNHIIW-UHFFFAOYSA-N
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Description

3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate is a complex organic compound that combines a hydroxybutan-2-yl group with a dimethylanilino-substituted benzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate typically involves the esterification of 3-hydroxybutan-2-ol with 2-(2,3-dimethylanilino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the esterification is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl 2-(2,3-dimethylanilino)benzoate hydrochloride
  • 5-(3-hydroxybutan-2-yl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione

Uniqueness

3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

3-hydroxybutan-2-yl 2-(2,3-dimethylanilino)benzoate

InChI

InChI=1S/C19H23NO3/c1-12-8-7-11-17(13(12)2)20-18-10-6-5-9-16(18)19(22)23-15(4)14(3)21/h5-11,14-15,20-21H,1-4H3

InChI Key

IQASIVZSXNHIIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC(C)C(C)O)C

Origin of Product

United States

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